

# A Comparative Analysis of the Abuse Potential of Clortermine and Amphetamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Clortermine**

Cat. No.: **B1669244**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the abuse potential of **Clortermine** and amphetamine, focusing on key preclinical indicators of abuse liability. The information is intended to inform research, drug development, and scheduling decisions by providing a comprehensive overview of the available experimental data.

## Executive Summary

Amphetamine, a potent central nervous system stimulant with a high potential for abuse, is a Schedule II controlled substance in the United States. Its abuse liability is primarily attributed to its robust interaction with the dopamine and norepinephrine systems in the brain, leading to significant reinforcing effects. In contrast, **Clortermine**, an anorectic agent and a Schedule III controlled substance, exhibits a markedly lower abuse potential.<sup>[1][2]</sup> Experimental evidence strongly suggests that **Clortermine**'s limited interaction with the dopaminergic system underlies its reduced reinforcing properties and, consequently, its lower abuse liability compared to amphetamine.

## Data Presentation

### Table 1: Comparative Abuse Potential Profile

| Parameter                                 | Clortermine                                        | Amphetamine                                       |
|-------------------------------------------|----------------------------------------------------|---------------------------------------------------|
| DEA Schedule (US)                         | III[1]                                             | II[2]                                             |
| Primary Mechanism of Action               | Serotonin and/or Norepinephrine Releasing Agent[3] | Dopamine and Norepinephrine Releasing Agent[4][5] |
| Dopaminergic Activity                     | Low/Negligible[3]                                  | High[4][5]                                        |
| Self-Administration in Non-Human Primates | Not self-administered[4]                           | Readily self-administered[6][7]                   |
| Conditioned Place Preference              | Data not available                                 | Induces robust conditioned place preference[8][9] |

**Table 2: Monoamine Transporter Binding Affinities (Ki, nM)**

| Compound            | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
|---------------------|----------------------------|----------------------------------|------------------------------|
| Clortermine         | Data not available         | Data not available               | Data not available           |
| Amphetamine (human) | ~600[10]                   | ~70-100[10]                      | ~20,000-40,000[10]           |
| Amphetamine (rat)   | 34[10]                     | 39[10]                           | 3800[10]                     |

Note: Lower Ki values indicate higher binding affinity.

## Experimental Data and Observations

### Self-Administration Studies

Intravenous self-administration is a gold-standard preclinical model for assessing the reinforcing effects of a drug, which is a strong predictor of its abuse potential.

A key comparative study by Corwin et al. (1987) investigated the self-administration of several anorectic drugs, including **Clortermine** and d-amphetamine, in rhesus monkeys.[4] The

monkeys were trained to press a lever to receive intravenous infusions of the drugs under a fixed-ratio 10 schedule. The results demonstrated a stark contrast between the two compounds:

- **Clortermine:** Was not self-administered by the rhesus monkeys. The rate of lever pressing for **Clortermine** was not significantly different from that for saline, indicating a lack of reinforcing effect.<sup>[4]</sup>
- d-Amphetamine: Was readily self-administered, demonstrating its potent reinforcing properties.<sup>[4]</sup>

These findings strongly suggest that **Clortermine** lacks the reinforcing effects that are characteristic of drugs with high abuse potential like amphetamine.

## Conditioned Place Preference (CPP)

Conditioned place preference is a behavioral paradigm used to measure the rewarding or aversive properties of a drug. Animals are conditioned to associate a specific environment with the effects of the drug. A preference for the drug-paired environment is indicative of the drug's rewarding effects.

- **Clortermine:** To date, no published studies have reported quantitative data on the effects of **Clortermine** in a conditioned place preference paradigm.
- Amphetamine: Numerous studies have demonstrated that amphetamine reliably induces a robust conditioned place preference in rats across a range of doses (e.g., 0.5 mg/kg and 1.5 mg/kg).<sup>[8][9]</sup> This indicates that the environmental cues associated with amphetamine administration acquire rewarding properties, a hallmark of drugs with abuse potential.

## Monoamine Transporter Binding Affinity

The interaction of a drug with monoamine transporters, particularly the dopamine transporter (DAT), is a critical neurochemical correlate of its abuse potential. Drugs that potently inhibit or reverse DAT function typically have a high abuse liability.

- **Clortermine:** Specific binding affinity data (Ki values) for **Clortermine** at the dopamine, norepinephrine, and serotonin transporters are not readily available in the published

literature. However, its low rates of self-administration in animal models suggest that it does not significantly interact with the dopamine transporter.[3] It is hypothesized to act primarily as a serotonin and/or norepinephrine releasing agent.[3]

- Amphetamine: Amphetamine exhibits a high affinity for the norepinephrine transporter (NET) and a moderate affinity for the dopamine transporter (DAT), while its affinity for the serotonin transporter (SERT) is significantly lower.[10][11] Its potent activity at DAT is a key contributor to its reinforcing effects and high abuse potential.[4][5]

## Signaling Pathways and Mechanisms of Action

The differing abuse potentials of **Clortermine** and amphetamine can be attributed to their distinct mechanisms of action at the molecular and systems levels.

### Amphetamine's Mechanism of Action and Reinforcement Pathway

Amphetamine's primary mechanism of action involves the disruption of normal monoamine neurotransmission, particularly dopamine and norepinephrine.[4][5] It acts as a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to a cascade of events that results in a significant increase in the extracellular concentrations of these neurotransmitters. This is achieved through several key actions:

- Competitive Inhibition of Reuptake: Amphetamine competes with dopamine and norepinephrine for binding to their respective transporters, thereby blocking their reuptake from the synaptic cleft.[4]
- Reverse Transport (Efflux): Amphetamine is transported into the presynaptic neuron by DAT and NET. Once inside, it disrupts the vesicular storage of dopamine and norepinephrine, leading to an increase in their cytosolic concentrations. This high cytosolic concentration reverses the normal direction of transport, causing the transporters to pump dopamine and norepinephrine out of the neuron and into the synapse.[4][5]
- Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Amphetamine can also inhibit VMAT2, the protein responsible for packaging dopamine and norepinephrine into synaptic vesicles, further increasing their cytosolic levels.[12]

This surge in synaptic dopamine, particularly in the brain's reward circuitry (e.g., the nucleus accumbens), is the primary driver of amphetamine's euphoric and reinforcing effects, which contribute to its high abuse potential.[13][14]









[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Effects of chronically administered antidepressant drugs on animal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 3. Effects of phentermine on responding maintained under multiple fixed-ratio schedules of food and cocaine presentation in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anorectics: effects on food intake and self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The effects of chlorpromazine on psychomotor stimulant self-administration in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 8. "Designer" amphetamines: effects on behavior and monoamines with or without reserpine and/or alpha-methyl-para-tyrosine pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. benchchem.com [benchchem.com]
- 12. Use and abuse of appetite-suppressant drugs in the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nida.nih.gov [nida.nih.gov]
- 14. Methamphetamine, Neurotransmitters and Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Abuse Potential of Clortermine and Amphetamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1669244#comparative-study-of-the-abuse-potential-of-clortermine-and-amphetamine>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)